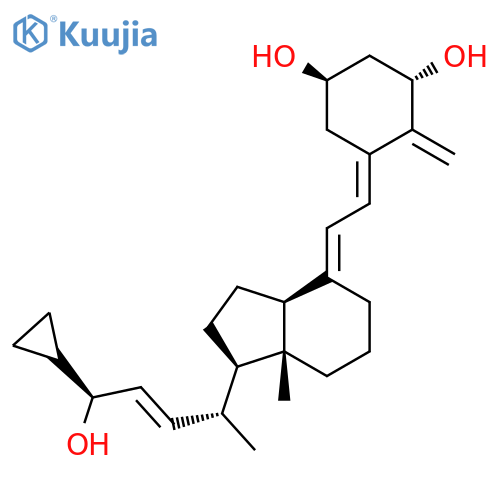Cas no 112965-21-6 (Calcipotriol)

Calcipotriol structure
商品名:Calcipotriol
Calcipotriol 化学的及び物理的性質
名前と識別子
-
- Calcipotriene
- (1S,3S,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S)-5-Cyclopropyl-5-hydroxy-pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol
- Calcipotriol
- calcipotriol anhydre ep5.3
- Calcipotriol hydrate
- 25-HYDROXYCHOLECALCIFEROL
- 25-HYDROXYVITAMIN D3
- 25-OH vitamin D3
- CALCIDIOL
- Calcifediol
- CALCIPOTRIENE,EP5.3
- Didrogyl
- Hidroferol
- MC 903
- VITAMIN D3,25-HYDROXY
- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3ε,24-triol
- dovonex
- Daivonex
- Daivobet
- Calciptriol
- Calcipotriene-d4
- CALCIPOTRIOL - EP
- mc903
- 5z,7e,22e,24s)--bet
- CALCIPOTRIENE (USP-RS)
- EN300-21702588
- Sorilux
- MLS001424130
- HMS3413D04
- CALCIPOTRIOL [EP MONOGRAPH]
- SR-01000762910
- NCGC00167465-01
- HMS2089J08
- 1s19
- D01125
- Divonex
- Calsodore
- 1,24(OH)2-22-ene-24-cyclopropyl D3
- Q155683
- Calcitrene
- HMS3269P03
- Epitope ID:114242
- DTXSID0046648
- (22E)-(24S)-1alpha,24-dihydroxy-26,27-cyclo-22,23-didehydrovitamin D3 / (22E)-(24S)-1alpha,24-dihydroxy-26,27-cyclo-22,23-didehydrocholecalciferol / Calcipotriol
- STF-115469
- CCG-100949
- 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-, (1alpha,3beta,5Z,7E,22E,24S)-
- Calcipotriene [USAN]
- CALCIPOTRIENE [USP MONOGRAPH]
- HMS3677D04
- CALCIPOTRIENE [VANDF]
- HMS3713K08
- CS-0387
- AB00698343-05
- s3739
- 143NQ3779B
- BDBM50369964
- CALCIPOTRIENE [ORANGE BOOK]
- SMR000466353
- SR-01000762910-4
- Calcipotriol (JAN)
- CALCIPOTRIENE [USP-RS]
- (1R,3S,5Z)-5-{2-[(1R,3aS,4E,7aR)-1-[(2R,3E,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol
- 112828-00-9
- NC00199
- 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-, (1alpha,3beta,5Z,7E,22E)-
- CALCIPOTRIOL [WHO-DD]
- EX-A4430
- SR-01000762910-3
- SCHEMBL2853
- CALCIPOTRIENE (USP MONOGRAPH)
- (1S,3R,5Z,7E,22E,24S)-26,27-cyclo-9,10-secocholesta-5,7,10,22-tetraene-1,3,24-triol
- CALCIPOTRIOL [JAN]
- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1alpha,3beta,24-triol hydrate
- CHEMBL1200666
- MFCD10567086
- calcipotriolo
- LWQQLNNNIPYSNX-UROSTWAQSA-N
- AS-56390
- Calcipotriol [INN]
- Dovonex (TN)
- AKOS015855239
- 112965-21-6
- CALCIPOTRIOL (EP MONOGRAPH)
- Calcipotriene (USP)
- (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- calcipotriolum
- BMS-181161
- MC-903
- AMY2864
- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1alpha,3beta,24-triol
- CalcipotrieneMC 903
- HY-10001
- CPD000466353
- (1?,3?,5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol
- CHEBI:50749
- (5Z,7E,22E)-(1S,3R,24S)-26,27-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol
- CALCIPOTRIOL [MART.]
- CALCIPOTRIOL (MART.)
- PRI-2201
- DTXCID8026648
- GTPL2778
- HMS2051N11
- (1S,3R,5Z,7E,14beta,17alpha,22E,24S)-26,27-cyclo-9,10-secocholesta-5,7,10,22-tetraene-1,3,24-triol
- Calcipotriol anhydrous
- 9,10-SECOCHOLA-5,7,10(19),22-TETRAENE-1,3,24-TRIOL, 24-CYCLOPROPYL-, (1.ALPHA.,3.BETA.,5Z,7E,22E,24S)-
- CCRIS 7700
- U-0267
- PRI 2201
- D05AX02
- CALCIPOTRIENE [MI]
- Psorcutan
- MLS000759467
- UNII-143NQ3779B
- DB02300
- LMST03020106
- G86332
- BRD-K56429665-001-07-0
- BRD-K56429665-002-01-1
- BRD-K56429665-001-09-6
-
- MDL: MFCD00866630
- インチ: InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1
- InChIKey: LWQQLNNNIPYSNX-UROSTWAQSA-N
- ほほえんだ: C=C1[C@H](C[C@@H](C/C1=C/C=C2[C@]3([C@@](C)([C@H](CC3)[C@@H](/C=C/[C@H](C4CC4)O)C)CCC/2)[H])O)O
計算された属性
- せいみつぶんしりょう: 412.29800
- どういたいしつりょう: 412.29774513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 743
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 色と性状: ギ酸メチルから結晶化したもの。
- 密度みつど: Not available
- ゆうかいてん: 166-168 ºC
- ふってん: 582℃/760mmHg
- フラッシュポイント: Not available
- ようかいど: DMSO: soluble15mg/mL, clear
- PSA: 60.69000
- LogP: 5.09060
- じょうきあつ: Not available
Calcipotriol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1 / PGI
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:

- ちょぞうじょうけん:4°C, protect from light, stored under nitrogen
Calcipotriol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0975952-1g |
Calcipotriene |
112965-21-6 | 98% | 1g |
$1600 | 2024-08-03 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19606-100mg |
Calcipotriol |
112965-21-6 | 98% | 100mg |
¥3600.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19606-5mg |
Calcipotriol |
112965-21-6 | 98% | 5mg |
¥480.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14856-25 mg |
Calcipotriol |
112965-21-6 | 99.07% | 25mg |
¥1521.00 | 2022-04-26 | |
| ChemScence | CS-0387-5mg |
Calcipotriol |
112965-21-6 | 99.77% | 5mg |
$66.0 | 2022-04-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14856-200 mg |
Calcipotriol |
112965-21-6 | 99.07% | 200mg |
¥6938.00 | 2022-04-26 | |
| TRC | C144200-2mg |
Calcipotriene |
112965-21-6 | 2mg |
$ 108.00 | 2023-04-18 | ||
| TRC | C144200-10mg |
Calcipotriene |
112965-21-6 | 10mg |
$ 221.00 | 2023-09-08 | ||
| DC Chemicals | DCAPI1415-250 mg |
Calcipotriol(Calcipotriene) |
112965-21-6 | >99% | 250mg |
$1300.0 | 2022-03-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203537-10 mg |
Calcipotriol, |
112965-21-6 | >98% | 10mg |
¥1,429.00 | 2023-07-10 |
Calcipotriol サプライヤー
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
(CAS:112965-21-6)Calcipotriene
注文番号:TE00714
在庫ステータス:in Stock
はかる:1g
清らかである:95.500%
最終更新された価格情報:Monday, 26 August 2024 11:30
価格 ($):
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:112965-21-6)Calcipotriene
注文番号:sfd10101
在庫ステータス:in Stock
はかる:200kg
清らかである:99%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Calcipotriol 関連文献
-
Anqi Chen,Yuting Luo,Jie Xu,Xueran Guan,Huacheng He,Xuan Xuan,Jiang Wu J. Mater. Chem. B 2022 10 7397
-
Ummu Umaimah Mohd Nordin,Noraini Ahmad,Norazlinaliza Salim,Nor Saadah Mohd Yusof RSC Adv. 2021 11 29080
-
Norazlinaliza Salim,Noraini Ahmad,Siti Hajar Musa,Rauzah Hashim,Tharwat F. Tadros,Mahiran Basri RSC Adv. 2016 6 6234
-
Daisuke Sawada,Shinji Kakuda,Akiko Takeuchi,Fumihiro Kawagoe,Midori Takimoto-Kamimura,Atsushi Kittaka Org. Biomol. Chem. 2018 16 2448
-
J?rg Reichrath,Roman Saternus,Thomas Vogt Photochem. Photobiol. Sci. 2017 16 433
推奨される供給者
Amadis Chemical Company Limited
(CAS:112965-21-6)Calcipotriol

清らかである:99%
はかる:1g
価格 ($):801.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:112965-21-6)卡泊三醇

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ









